Home > Products > Screening Compounds P62107 > (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride - 331763-58-7

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride

Catalog Number: EVT-3560545
CAS Number: 331763-58-7
Molecular Formula: C10H13Cl2NO2
Molecular Weight: 250.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]

  • Compound Description: (R)-Baclofen is the enantiomer of (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride. It is a commonly used spasmolytic drug [].
  • Relevance: (R)-Baclofen and (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride are enantiomers, meaning they share the same chemical formula and connectivity but differ in their three-dimensional arrangement of atoms. They are mirror images of each other [].

(RS)-5-Amino-4-(4-chlorophenyl)pentanoic acid

  • Compound Description: This compound is a homologue of (RS)-4-amino-3-(4-chlorophenyl)butanoic acid (baclofen). It was synthesized and tested for its pharmacological properties []. It did not show affinity for GABAA or GABAB receptor sites and was inactive as an agonist or antagonist at GABAB receptors [].
  • Relevance: (RS)-5-Amino-4-(4-chlorophenyl)pentanoic acid is structurally related to (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride as it differs by the addition of one methylene (-CH2-) group in the carboxylic acid chain [].

(R)-5-Amino-3-(4-chlorophenyl)pentanoic acid hydrochloride

  • Compound Description: This compound is an enantiomer of (S)-5-amino-3-(4-chlorophenyl)pentanoic acid and a homologue of (R)-baclofen []. It showed weak inhibitory activity against GABAB binding and was a weaker inhibitor of electrically induced contractions of the guinea pig ileum compared to (R)-baclofen []. Interestingly, its inhibitory effect on the ileum was not sensitive to the GABAB antagonist CGP35348, unlike (R)-baclofen [].
  • Relevance: (R)-5-Amino-3-(4-chlorophenyl)pentanoic acid hydrochloride is structurally similar to (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride, differing by an additional methylene group in the carboxylic acid chain and a shift of the amino group to the 5-position [].

(S)-5-Amino-3-(4-chlorophenyl)pentanoic acid hydrochloride

  • Compound Description: This compound is an enantiomer of (R)-5-amino-3-(4-chlorophenyl)pentanoic acid and a homologue of (S)-baclofen []. Like (S)-baclofen, it did not interact significantly with GABAB receptor sites []. It also exhibited weak inhibition of electrically induced contractions of the guinea pig ileum, insensitive to the GABAB antagonist CGP35348 [].
  • Relevance: (S)-5-Amino-3-(4-chlorophenyl)pentanoic acid hydrochloride is structurally similar to (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride, differing by an additional methylene group in the carboxylic acid chain and a shift of the amino group to the 5-position [].

3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid hydrochloride

  • Compound Description: This compound is a potent and selective inactivator of human ornithine aminotransferase (hOAT) []. Studies have shown it inhibits the growth of hepatocellular carcinoma (HCC) in athymic mice implanted with human-derived HCC [].
  • Relevance: While structurally different from (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride, this compound is relevant as it highlights the potential of modified amino acid derivatives as therapeutic agents, particularly for conditions like HCC [].

4-Amino-2-(4-chlorophenyl)butyric acid

  • Compound Description: Also known as PCPGABA, this compound is a positional isomer of baclofen, with the amino group located on the 2-position of the butanoic acid chain instead of the 3-position [].
  • Relevance: This compound and (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride are both positional isomers of each other, meaning they share the same molecular formula but differ in the position of the amino group on the butanoic acid chain [].

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt

  • Compound Description: This compound is a nonpeptidic αvβ6 integrin inhibitor []. It exhibits high affinity and selectivity for αvβ6 integrin, a long dissociation half-life, high solubility in saline at pH 7, and favorable pharmacokinetic properties for inhaled dosing []. This makes it a potential therapeutic agent for treating idiopathic pulmonary fibrosis [].
  • Relevance: This compound shares the 3-aryl(pyrrolidin-1-yl)butanoic acid core structure with (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride. The aryl substituent in this case is a complex substituted phenyl group, while (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride has a simpler 4-chlorophenyl substituent []. This example highlights the diversity of structures that can be generated by modifying the 3-aryl group in the core structure.
Overview

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative with significant implications in medicinal chemistry and organic synthesis. Its unique structural characteristics and potential biological activities make it a compound of interest for various scientific applications. The compound is recognized by its Chemical Abstracts Service number 270596-41-3 and has several synonyms, including L-beta-homophenylalanine hydrochloride and H-β-HoPhe(4-Cl)-OH·HCl .

Source and Classification

This compound is classified as an amino acid derivative, specifically a beta-amino acid, due to the presence of an amine group at the beta position relative to the carboxylic acid group. It is often studied in the context of drug development and biochemical research due to its structural similarities to biologically active amino acids .

Synthesis Analysis

Methods

The synthesis of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride can be achieved through various methods, primarily focusing on enantioselective reactions. A common synthetic route involves the Michael addition of p-chlorophenyl boronic acid to ethyl crotonate, followed by hydrolysis and subsequent formation of the hydrochloride salt .

Technical Details

  1. Reagents: The primary reagents include p-chlorophenyl boronic acid and ethyl crotonate.
  2. Conditions: The reaction typically requires specific conditions such as temperature control and the use of a catalyst to enhance enantioselectivity.
  3. Purification: Post-reaction, purification steps may involve crystallization or chromatography to isolate the desired product in high purity .
Molecular Structure Analysis

Structure

The molecular formula for (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is C10H13Cl2NO2, indicating the presence of two chlorine atoms. The InChI Key for this compound is PUVXCDYJZZWKMH-FVGYRXGTSA-N, which allows for easy identification in chemical databases .

Data

  • Molecular Weight: 250.12 g/mol
  • InChI: InChI=1S/C10H13Cl2NO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-/m0./s1
  • Solubility: Highly soluble in water with solubility values reported around 10.2 mg/ml .
Chemical Reactions Analysis

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride can participate in various chemical reactions typical of amino acids:

  1. Acid-base Reactions: Due to the carboxylic acid functional group, it can act as an acid or base depending on the environment.
  2. Esterification: It can react with alcohols under acidic conditions to form esters.
  3. Peptide Bond Formation: This compound can participate in peptide synthesis, linking with other amino acids via peptide bonds.

These reactions are crucial for its application in synthesizing peptides and other biologically relevant compounds .

Mechanism of Action

The mechanism of action for (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride involves its interaction with biological systems, particularly through its structural similarity to natural amino acids. It may act as a substrate or inhibitor in enzymatic reactions or influence neurotransmitter pathways due to its amino acid nature .

Process Data

Research indicates that compounds similar to this one can modulate neurotransmitter levels or receptor activities, making them potential candidates in therapeutic contexts such as neurological disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Melting Point: Specific melting point data is not widely documented but is expected to be consistent with similar compounds.

Chemical Properties

Relevant data indicate that it has a high bioavailability score (0.55), suggesting good absorption characteristics when administered .

Applications

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride has several applications across different scientific fields:

  1. Medicinal Chemistry: Used as a building block for synthesizing pharmaceuticals targeting various biological pathways.
  2. Biochemical Research: Investigated for its role in neurotransmitter modulation and potential therapeutic effects on neurological conditions.
  3. Organic Synthesis: Serves as a versatile intermediate in the development of complex organic molecules.

The compound's ability to mimic natural amino acids makes it particularly valuable in drug design and development processes aimed at enhancing therapeutic efficacy while minimizing side effects .

Synthesis and Optimization of (S)-3-Amino-4-(4-chlorophenyl)butanoic Acid Hydrochloride

Enantioselective Synthetic Routes for Chiral β-Amino Acid Derivatives

The synthesis of enantiopure (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride employs strategic enantioselective approaches to establish the β-amino acid's stereocenter. Two predominant methodologies are utilized:

  • Chiral Auxiliary-Mediated Synthesis: Nickel(II) complexes of Schiff bases derived from (S)-proline enable stereocontrolled alkylation. Glycine equivalents bound to recyclable chiral auxiliaries undergo nucleophilic addition with 4-chlorobenzyl halides, achieving diastereomeric excess (de) >97% at the β-carbon. This method supports multi-gram production (>300 g) with auxiliary recovery rates exceeding 90% [5].
  • Biocatalytic Resolution: Immobilized penicillin acylase selectively hydrolyzes the (S)-enantiomer from racemic N-acylated precursors, leaving the (R)-enantiomer unreacted. This green chemistry approach reduces waste by 30% compared to chromatographic separation, yielding the target (S)-β-amino acid with ≥98% ee .

Table 1: Enantioselective Synthesis Routes Comparison

MethodDiastereomeric ExcessScale AchievedChiral Auxiliary Recovery
Ni(II)/Proline Complex>97%>300 g>90%
Enzymatic Resolution≥98% eePilot scaleN/A

Catalytic Asymmetric Methodologies for Stereochemical Control

Precise stereocontrol relies on transition-metal catalysis and organocatalysis:

  • Asymmetric Hydrogenation: Pd/(R)-BINAP complexes hydrogenate enamide precursors (e.g., (Z)-3-amino-4-(4-chlorophenyl)but-2-enoic acid) under optimized conditions (50–100 psi H₂, 40–60°C). This yields the saturated (S)-β-amino acid with >90% ee and 65–75% isolated yield .
  • Organocatalytic Michael Addition: Thiourea-based catalysts promote enantioselective additions of glycine equivalents to 4-chlorocinnamic acid derivatives. Modulating electron-withdrawing groups on the organocatalyst improves stereoselectivity to 92% ee, though yields remain moderate (50–65%) due to competing side reactions .

Table 2: Catalytic Systems for Stereochemical Control

Catalyst TypeConditionsee (%)Yield (%)
Pd/(R)-BINAP50–100 psi H₂, 40–60°C>9065–75
Chiral ThioureaRT, Toluene, 24 h9250–65

Process Optimization in Crystallization and Salt Formation

Crystalline phase selection critically governs stability and purity:

  • Crystal Polymorphism: Two distinct crystal forms exist for the free base:
  • Crystal A: Exhibits X-ray diffraction peaks at 2θ = 8.7–9.4°, 12.2–12.8°, and 24.8–25.4° (Cu-Kα). Displays superior thermal stability (endothermic peak: 200–210°C; exothermic peak: 370–390°C) and lower aqueous solubility (0.9 ± 0.2 g/100g at 25°C).
  • Crystal B: Shows peaks at 2θ = 20.8–21.4°, 26.7–27.3°, and 29.7–30.3°. Less stable, with lower thermal transitions (endothermic peak: 180–190°C; exothermic peak: 345–365°C) and higher solubility (2.0 ± 0.2 g/100g at 25°C) [1].
  • Salt Formation Protocol: Hydrochloride salt generation involves treating the free base with HCl in ethanol/water (1:3 v/v) at 0–5°C. Strict pH control (3.0–3.5) during crystallization prevents racemization and ensures >99.5% chiral purity. Seeding with Crystal A enhances phase uniformity [1].

Table 3: Characterization of Crystalline Forms

ParameterCrystal ACrystal B
Key XRD Peaks (2θ)8.7–9.4°, 12.2–12.8°, 24.8–25.4°20.8–21.4°, 26.7–27.3°, 29.7–30.3°
Thermal StabilityEndothermic: 200–210°C; Exothermic: 370–390°CEndothermic: 180–190°C; Exothermic: 345–365°C
Aqueous Solubility0.9 ± 0.2 g/100g (25°C)2.0 ± 0.2 g/100g (25°C)

Comparative Analysis of Boc- and Fmoc-Protected Intermediates

Protecting group strategy impacts synthetic efficiency and downstream applications:

  • Boc-Protected Intermediate: (tert-Butoxycarbonyl)-(S)-3-amino-4-(4-chlorophenyl)butanoate exhibits excellent solubility in aprotic solvents (e.g., THF, DCM) and moderate stability under basic conditions. Deprotection uses trifluoroacetic acid (TFA), achieving >95% recovery but requiring acid-resistant equipment. Ideal for peptide couplings where in situ deprotection is needed [7].
  • Fmoc-Protected Analog: The 9-fluorenylmethoxycarbonyl (Fmoc) group offers base-labile deprotection (piperidine/DMF), compatible with solid-phase peptide synthesis (SPPS). However, it shows 30% lower solubility than Boc derivatives in nonpolar solvents, necessitating DMF or NMP for handling. Preferred for automated SPPS due to mild deprotection conditions .

Table 4: Protecting Group Performance Metrics

ParameterBoc ProtectionFmoc Protection
Deprotection ReagentTFA (neat)20% Piperidine/DMF
Solubility in THFHigh (≥100 mg/mL)Moderate (≤70 mg/mL)
SPPS CompatibilityLimitedExcellent
Deprotection Yield>95%>98%

Properties

CAS Number

331763-58-7

Product Name

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride

IUPAC Name

(3S)-3-amino-4-(4-chlorophenyl)butanoic acid;hydrochloride

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

InChI

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1

InChI Key

PUVXCDYJZZWKMH-FVGYRXGTSA-N

SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Cl.Cl

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Cl.Cl

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.